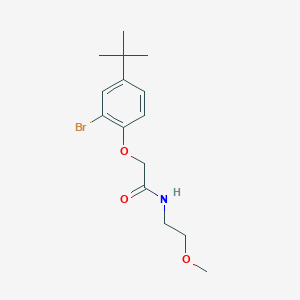![molecular formula C16H22Cl2N2O3S B296291 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B296291.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide, also known as CMMDCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a key role in regulating neuronal activity. 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, suggesting potential neuroprotective effects. It has also been shown to decrease the levels of inflammatory cytokines, suggesting potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide in lab experiments is its specificity for the GABAergic system, which allows for targeted manipulation of neuronal activity. However, one limitation is its relatively low potency compared to other GABAergic drugs, which may require higher doses for effective manipulation.
Zukünftige Richtungen
There are several potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide. One area of interest is its potential therapeutic applications for neurological disorders, such as epilepsy and neurodegenerative diseases. Another area of interest is its potential use as a research tool for studying the GABAergic system and neuronal activity. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide.
Synthesemethoden
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide involves several steps, including the reaction of 2,4-dichlorobenzylamine with cyclohexanone to form the intermediate 2-(cyclohexylamino)-1-(2,4-dichlorophenyl)ethanone. This intermediate is then reacted with methylsulfonyl chloride to form 2-[cyclohexyl(methylsulfonyl)amino]-1-(2,4-dichlorophenyl)ethanone, which is subsequently converted to 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide through the reaction with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anticonvulsant and neuroprotective effects in animal models, suggesting potential therapeutic applications for neurological disorders.
Eigenschaften
Molekularformel |
C16H22Cl2N2O3S |
|---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-24(22,23)20(14-5-3-2-4-6-14)11-16(21)19-10-12-7-8-13(17)9-15(12)18/h7-9,14H,2-6,10-11H2,1H3,(H,19,21) |
InChI-Schlüssel |
IEJNQMOINZGNDP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2CCCCC2 |
Kanonische SMILES |
CS(=O)(=O)N(CC(=O)NCC1=C(C=C(C=C1)Cl)Cl)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)
![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)

amino]acetamide](/img/structure/B296212.png)
amino]acetamide](/img/structure/B296214.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)